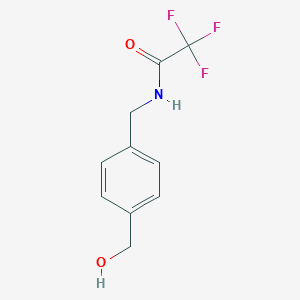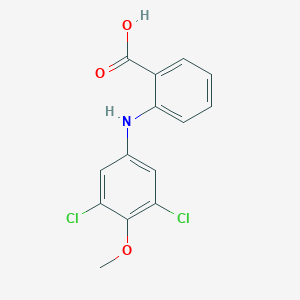
2-(3,5-Dichloro-4-methoxyanilino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichloro-4-methoxyanilino)benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as arthritis, menstrual cramps, and postoperative pain.
作用機序
Diclofenac works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting the activity of COX, 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Diclofenac has also been shown to have an effect on platelet aggregation, which can lead to an increased risk of bleeding. In addition, this compound has been shown to have an effect on the gastrointestinal tract, which can lead to an increased risk of gastrointestinal bleeding and ulceration.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it is important to note that 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid can have a number of side effects, including gastrointestinal bleeding and ulceration. In addition, this compound can have an effect on platelet aggregation, which can lead to an increased risk of bleeding. These side effects should be taken into consideration when using this compound in laboratory experiments.
将来の方向性
There are a number of future directions for 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid research. One area of research is the development of new this compound derivatives that have improved efficacy and reduced side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic properties of this compound. Finally, there is a need for further research into the long-term effects of this compound use, particularly with respect to its effects on the gastrointestinal tract and cardiovascular system.
Conclusion:
In conclusion, this compound is a potent anti-inflammatory and analgesic drug that is widely used for the treatment of pain, inflammation, and fever. It works by inhibiting the activity of COX, which is involved in the production of prostaglandins. Diclofenac has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. While this compound is widely used in laboratory experiments, it is important to take its side effects into consideration. There are a number of future directions for this compound research, including the development of new derivatives and investigating its molecular mechanisms.
合成法
Diclofenac can be synthesized using various methods, including the Grignard reaction, Friedel-Crafts acylation, and Suzuki coupling. The most commonly used method for synthesizing 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid is the Grignard reaction, which involves the reaction of 2-amino-5-chlorobenzophenone with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 3,5-dichloro-4-methoxybenzoyl chloride to form this compound.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Diclofenac is also known to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. This makes 2-(3,5-Dichloro-4-methoxyanilino)benzoic acid a potent anti-inflammatory agent.
特性
CAS番号 |
100623-27-6 |
|---|---|
分子式 |
C14H11Cl2NO3 |
分子量 |
312.1 g/mol |
IUPAC名 |
2-(3,5-dichloro-4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-13-10(15)6-8(7-11(13)16)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19) |
InChIキー |
UZTXFSDUGHCLPA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1Cl)NC2=CC=CC=C2C(=O)O)Cl |
正規SMILES |
COC1=C(C=C(C=C1Cl)NC2=CC=CC=C2C(=O)O)Cl |
同義語 |
Benzoic acid, 2-[(3,5-dichloro-4-methoxyphenyl)amino]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
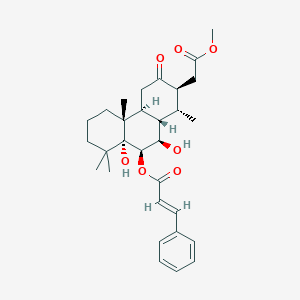


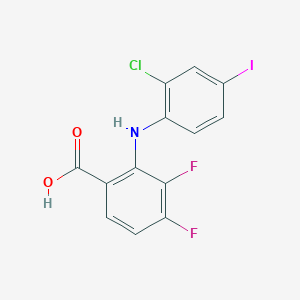

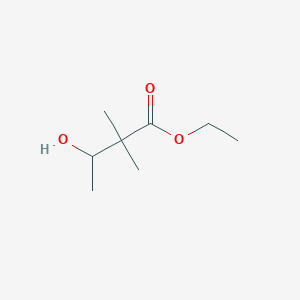
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
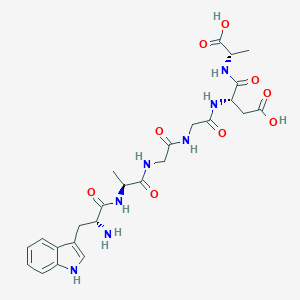

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)

